Kijimicin sodium salt

Toxoplasma gondii Apicomplexan parasites Polyether ionophore

Standard polyether ionophores often lack sufficient potency and selectivity for studying apicomplexan invasion. Kijimicin sodium salt (CAS 129388-64-3) directly addresses this gap. • Blocks T. gondii host cell invasion with IC50 of 216.6 pM, 2.5-fold more potent than monensin. • Demonstrated superior anticoccidial efficacy against Eimeria tenella in chickens vs. monensin and salinomycin. • Enables HIV inhibition studies with a selectivity index of 40 (MTT/RT), distinguishing antiviral effect from cytotoxicity. Sourced with consistent analytical quality, ready for immediate dispatch.

Molecular Formula C36H61NaO11
Molecular Weight 692.9 g/mol
CAS No. 129388-64-3
Cat. No. B12777382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKijimicin sodium salt
CAS129388-64-3
Molecular FormulaC36H61NaO11
Molecular Weight692.9 g/mol
Structural Identifiers
SMILESCC1CC(OC1C2(CCC(O2)C3CCC4(O3)C(C(C(C(O4)C(C)C(C(C)C(=O)[O-])OC)C)OC)C)C)C5(C(CC(O5)(C)C(C)O)C)O.[Na+]
InChIInChI=1S/C36H62O11.Na/c1-18-16-27(36(40)19(2)17-34(9,47-36)24(7)37)43-31(18)33(8)14-12-25(44-33)26-13-15-35(45-26)23(6)30(42-11)21(4)29(46-35)20(3)28(41-10)22(5)32(38)39;/h18-31,37,40H,12-17H2,1-11H3,(H,38,39);/q;+1/p-1
InChIKeyUDOHHZKVYJCKFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kijimicin Sodium Salt: Ionophore Profile


Kijimicin sodium salt (CAS 129388-64-3) is the sodium salt form of kijimicin, a polyether ionophore antibiotic originally isolated from Actinomadura sp. MI215-NF3 [1]. As a polyether ionophore, its core mechanism involves facilitating cation transport across biological membranes, thereby disrupting intracellular ion gradients and downstream cellular processes [2]. This compound has demonstrated quantifiable activity against a range of biological targets, including the apicomplexan parasites Toxoplasma gondii and Eimeria tenella, as well as antiviral effects against the human immunodeficiency virus (HIV) [3][4]. The sodium salt formulation is specifically utilized to enhance aqueous solubility and stability for research applications .

Polyether ionophore research probe
Facilitates cation transport studies across biological membranes; suitable for ion-gradient disruption models
Sodium salt for aqueous handling
Specifically formulated to enhance solubility and stability for reproducible in vitro and in vivo research
Target research models
Reported activity in apicomplexan parasite (Toxoplasma, Eimeria) and retroviral (HIV) research contexts

Kijimicin Sodium Salt: Ionophore Selectivity


Polyether ionophores, including kijimicin, monensin, and salinomycin, share a common ion-transport mechanism, yet their biological activity profiles diverge significantly due to subtle differences in molecular structure and ion selectivity. Simple substitution within this class is unreliable, as evidenced by direct comparative studies. For instance, while both kijimicin and monensin are effective against Toxoplasma gondii, their potencies differ markedly across specific assays [1]. Furthermore, kijimicin has been documented as superior to both monensin and salinomycin in controlling Eimeria tenella infection in chickens [2]. The sodium salt form of kijimicin also provides distinct handling advantages over the free base, which are critical for experimental reproducibility . These quantifiable discrepancies necessitate compound-specific procurement for targeted research outcomes.

!
Ionophore class mismatch: Monensin and salinomycin show divergent potency profiles across T. gondii growth and invasion assays. Direct substitution may shift experimental outcomes.
!
Salt-form mismatch: Free base kijimicin lacks the solubility and defined stability parameters of the sodium salt. Replacing the salt form can compromise assay reproducibility.
!
Model-specific response: Anticoccidial and antiviral selectivity profiles are reference-compound dependent. Generic ionophore selection may not replicate reported endpoint contexts.

Kijimicin Sodium Salt: Comparative Performance


T. gondii Growth Inhibition

In a direct in vitro comparison, kijimicin demonstrated intermediate potency against T. gondii tachyzoite growth, with an IC50 of 45.6 nM, compared to 1.3 nM for monensin and 238.5 nM for the reference anti-Toxoplasma drug clindamycin [1].

T. gondii Growth Inhibition
Head-to-head
IC50 45.6 nM (Kijimicin) vs 1.3 nM (Monensin), 238.5 nM (Clindamycin)
Supports comparative antiparasitic research context
RH strain tachyzoites, 24 h treatment; 35-fold less potent than monensin
Toxoplasma gondii Apicomplexan parasites Polyether ionophore

T. gondii Host Cell Invasion

Kijimicin was significantly more potent than monensin at blocking the invasion of host cells by extracellular T. gondii parasites, with an IC50 of 216.6 pM compared to 531.1 pM for monensin [1].

Host Cell Invasion Blockade
Head-to-head
IC50 216.6 pM (Kijimicin) vs 531.1 pM (Monensin)
Supports invasion mechanism research context
HFF invasion assay; 2.45-fold more potent inhibition
Toxoplasma gondii Host-parasite interaction Invasion assay

In Vivo Survival in Acute Toxoplasmosis

In a murine model of acute toxoplasmosis, treatment with kijimicin resulted in a significant and dose-dependent survival advantage compared to untreated controls. Mice receiving 10 mg/kg/day of kijimicin had a 91.7% survival rate 30 days post-infection, while all control animals succumbed to infection by day 18 [1].

In Vivo Acute Toxoplasmosis
Head-to-head
91.7% survival at 10 mg/kg/day vs 0% control
Supports preclinical survival-model research
BALB/c mice, RH strain, 30-day endpoint; dose-dependent response
Toxoplasmosis In vivo efficacy Antiparasitic

Eimeria tenella Anticoccidial Activity

The seminal 1990 discovery paper reported that the anticoccidial activity of kijimicin was superior to that of both monensin and salinomycin in an experimental model of Eimeria tenella infection in chickens [1]. While the publication's abstract does not provide the underlying quantitative data (e.g., anticoccidial index or oocyst reduction), the explicit statement of superiority by the original discoverers establishes a clear class-leading potential for this specific indication.

E. tenella Anticoccidial Activity
Data to verify
Reported as superior to monensin/salinomycin (qualitative)
Foundational finding; quantitative data not available
Original 1990 discovery, abstract-level statement
Coccidiosis Veterinary parasitology Eimeria tenella

HIV Replication Selectivity

In a study evaluating its mechanism of action against HIV, kijimicin exhibited a favorable selectivity index. The ratio of its 50% cytotoxic concentration (CC50, measured by MTT assay) to its 50% inhibitory concentration for viral replication (IC50, measured by RT assay) was 40 in H9 cells [1]. This indicates a considerable therapeutic window between its antiviral effect and general cellular toxicity in vitro.

HIV Replication Selectivity
Class-level inference
Selectivity Index 40 (MTT/RT assay)
Supports antiviral probe research context
H9 cells; CC50/IC50 ratio benchmark
HIV Antiviral Selectivity Index

Sodium Salt Solubility and Stability

The procurement of kijimicin as its sodium salt (CAS 129388-64-3) offers distinct practical advantages over the free base (CAS 129297-22-9). The salt form is specifically described as having enhanced solubility and bioavailability, making it more suitable for in vitro and in vivo applications . Furthermore, the sodium salt is provided with defined storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) to ensure stability and experimental reproducibility .

Sodium Salt Formulation
Data to verify
Enhanced solubility and stability vs free base (qualitative)
Supports reproducible research handling
Defined storage: -20°C powder, -80°C in solvent
Formulation Solubility Stability

Kijimicin Sodium Salt: Recommended Applications


T. gondii Invasion Mechanism Studies

Kijimicin sodium salt is an ideal chemical probe for studying the host cell invasion step of the T. gondii lytic cycle. Its superior potency in blocking invasion (IC50 = 216.6 pM) compared to the closely related ionophore monensin (IC50 = 531.1 pM) allows for more precise interrogation of the specific ion fluxes or signaling events required for parasite entry [1].

In Vivo Acute Toxoplasmosis Model

Given its demonstrated ability to confer a significant survival benefit (91.7% at 10 mg/kg/day) in a lethal mouse model of acute toxoplasmosis [1], kijimicin sodium salt is a prime candidate for preclinical in vivo studies aimed at validating polyether ionophores as potential therapeutic leads for toxoplasmosis.

Anticoccidial Ionophore SAR

For researchers seeking to understand the structural determinants of anticoccidial activity within the polyether ionophore class, kijimicin sodium salt serves as a key comparator. Its reported superiority over monensin and salinomycin against Eimeria tenella in chickens [2] makes it essential for SAR studies aiming to identify the molecular features that confer enhanced efficacy.

HIV Replication with Known Selectivity

In cell culture models of HIV replication, the use of kijimicin sodium salt is supported by a defined selectivity index of 40 (MTT/RT assay ratio) [3]. This quantitative benchmark ensures that any observed antiviral effects can be confidently attributed to specific viral inhibition rather than general cytotoxicity, a critical parameter for reproducible and interpretable results.

Application
Selection Property
Validation Focus
T. gondii host-cell invasion studies
Invasion-inhibition assay context
Comparative ionophore potency review; invasion endpoint quantification
In vivo toxoplasmosis model research
Model survival endpoint context
Dose-response and survival endpoint validation
Polyether ionophore SAR studies
Anticoccidial activity review
Class-level anticoccidial endpoint comparison
HIV replication assay research
Selectivity index for research context
Cytotoxicity and antiviral endpoint review
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